Difluoromethylnaphthylsilane

hydrosilylation regioselectivity organosilicon

Difluoromethylnaphthylsilane (CAS 61502-55-4) is an organofluorosilane characterized by a silicon center bearing two fluorine atoms, a methyl group, and a 1-naphthyl substituent. With a molecular formula of C₁₁H₁₀F₂Si and a molecular weight of 208.28 g/mol, it belongs to the class of aryl(difluoro)methylsilanes, which serve as versatile intermediates in hydrosilylation, nucleophilic difluoromethylation, and materials chemistry.

Molecular Formula C11H8F2Si
Molecular Weight 206.26 g/mol
CAS No. 61502-55-4
Cat. No. B14588470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluoromethylnaphthylsilane
CAS61502-55-4
Molecular FormulaC11H8F2Si
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2[Si]C(F)F
InChIInChI=1S/C11H8F2Si/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H
InChIKeyNDXCTLBMJXCMSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difluoromethylnaphthylsilane (CAS 61502-55-4): Structural and Functional Baseline for Procurement Evaluation


Difluoromethylnaphthylsilane (CAS 61502-55-4) is an organofluorosilane characterized by a silicon center bearing two fluorine atoms, a methyl group, and a 1-naphthyl substituent [1]. With a molecular formula of C₁₁H₁₀F₂Si and a molecular weight of 208.28 g/mol, it belongs to the class of aryl(difluoro)methylsilanes, which serve as versatile intermediates in hydrosilylation, nucleophilic difluoromethylation, and materials chemistry [1]. The naphthyl moiety imparts distinct steric bulk, extended π-conjugation, and higher polarizability compared to the simpler phenyl analog, while the Si–F bonds confer hydrolytic stability and unique reactivity profiles relative to chloro- or alkoxy-silane counterparts [2].

Why Difluoromethylnaphthylsilane (CAS 61502-55-4) Cannot Be Replaced by Generic Arylfluorosilanes: Evidence of Functional Non-Interchangeability


Although difluoromethylnaphthylsilane shares the SiF₂Me core with its phenyl analog (difluoromethylphenylsilane, CAS 328-57-4), the substitution of phenyl with 1-naphthyl markedly alters key physicochemical and performance properties that directly impact synthetic utility. The naphthyl group increases molecular weight by ~48 g/mol (208.28 vs. 158.22 g/mol) and shifts the boiling point upward by an estimated >100 °C relative to the phenyl analog (bp 137.8 °C at 760 mmHg for the phenyl analog ), thereby affecting distillation, purification protocols, and thermal stability windows [1]. Furthermore, the extended π-system of naphthalene introduces distinct photophysical behavior—including charge-transfer excited states absent in phenylsilanes—that is critical for optoelectronic and photochemical applications [2]. In hydrosilylation reactions, while both naphthyl and phenyl fluorosilanes share regioselectivity advantages over chloro analogs, the increased steric demand of the naphthyl group can modulate diastereoselectivity and substrate scope in ways the phenyl congener cannot replicate [3]. These compound-specific attributes mean that generic substitution without empirical validation risks altered reaction outcomes, inconsistent material properties, and failed reproducibility.

Quantitative Differentiation Evidence for Difluoromethylnaphthylsilane (CAS 61502-55-4) vs. Closest Analogs


Regioselectivity in Styrene Hydrosilylation: Difluoro-1-naphthylsilane vs. Dichlorophenylsilane

In Pt-catalyzed hydrosilylation of styrene, difluoro-1-naphthylsilane delivers the silyl group to both the α- and β-carbon atoms of the vinyl group (predominantly α-addition), whereas dichlorophenylsilane adds exclusively to the terminal (β) carbon [1]. This divergent regiochemical outcome is a direct consequence of the Si–F vs. Si–Cl electronic effect and is observed under identical catalytic conditions (H₂PtCl₆ catalyst) [1].

hydrosilylation regioselectivity organosilicon

Catalytic Reactivity: Hydride Arylfluorosilanes vs. Chloro Analogs in Unsaturated Substrate Additions

Under H₂PtCl₆ catalysis, hydride arylfluorosilanes—including difluoro-1-naphthylsilane—exhibit considerably higher reactivity toward unsaturated compounds than their chloro analogs [1]. This reactivity enhancement is attributed to the stronger electron-withdrawing effect of fluorine, which activates the Si–H bond toward oxidative addition at the platinum center [1].

catalysis reactivity fluorosilane

Physical Property Differentiation: Naphthyl vs. Phenyl Arylfluorosilane for Distillation and Handling

The 1-naphthyl substituent substantially increases molecular weight and boiling point relative to the phenyl analog, with an estimated boiling point differential of ≥100 °C [1]. This is a direct consequence of the higher molar mass (208.28 vs. 158.22 g/mol) and enhanced van der Waals interactions of the extended naphthalene π-surface [1].

boiling point molecular weight purification

Photophysical Differentiation: Charge-Transfer Excited States in Naphthylsilanes vs. Phenylsilanes

Quantitative photophysical studies demonstrate that naphthyldisilanes and related naphthylsilanes exhibit intramolecular charge-transfer (ICT) excited states (¹(2pπ, 3dπ)) that are not observed in phenylsilane analogs [1]. The quantum yields for charge-transfer emission (Φ_CT) and photochemical rearrangement (Φ_mr) in naphthylsilanes are markedly solvent-polarity-dependent, a feature absent in phenylsilane systems [1].

photophysics charge-transfer optoelectronics

Procurement-Guiding Application Scenarios for Difluoromethylnaphthylsilane (CAS 61502-55-4)


Regioselective α-Functionalization of Styrenes via Pt-Catalyzed Hydrosilylation

Synthetic groups targeting α-silylated styrene derivatives—key intermediates in cross-coupling and oxidation sequences—should prioritize difluoromethylnaphthylsilane over dichlorophenylsilane because the fluorosilane delivers silyl addition at both the α- and β-carbons (predominantly α), whereas the chloro analog yields exclusively β-addition products [1]. This regiochemical control eliminates a protecting-group or isomer-separation step, improving step economy. The higher intrinsic reactivity of the Si–F/Si–H system under H₂PtCl₆ catalysis further enables milder conditions and potentially lower catalyst loadings [1].

High-Temperature and High-Boiling-Point Synthetic Protocols Requiring Thermal Stability

For reactions requiring sustained heating above 150 °C—such as solvent-free hydrosilylations, high-boiling solvent systems (e.g., diglyme, sulfolane), or distillative removal of byproducts—difluoromethylnaphthylsilane (estimated bp >245 °C) offers a substantially wider liquid-range operational window than difluoromethylphenylsilane (bp 137.8 °C) [2]. This reduces premature evaporation losses, maintains consistent stoichiometry, and simplifies product isolation by distillation of lower-boiling components.

Fluorescent Probe and Optoelectronic Material Development Leveraging Naphthyl ICT States

Materials scientists designing solvent-responsive fluorophores, charge-transfer-based sensors, or OLED emitters should select naphthylsilane scaffolds over phenylsilane analogs because the naphthyl group supports intramolecular charge-transfer (¹(2pπ, 3dπ)) excited states with solvent-tunable emission quantum yields [3]. This photophysical behavior is structurally inherent to the naphthalene–silicon electronic coupling and is not reproduced by phenylsilane derivatives. Difluoromethylnaphthylsilane provides a synthetically accessible entry point for incorporating this photophysical functionality into more complex molecular architectures.

Nucleophilic Difluoromethylation with Aryl-Tethered Silane Reagents

In nucleophilic difluoromethylation of C=N bonds (imines, iminium salts) where the silane reagent's steric and electronic profile influences reactivity and selectivity, difluoromethylnaphthylsilane offers a sterically differentiated alternative to the widely used difluoromethyltrimethylsilane (TMSCF₂H). The naphthyl-substituted silicon center may modulate the fluoride-induced transmetallation step, potentially altering reaction rates and diastereoselectivity outcomes in heterocycle functionalization . This is particularly relevant when steric discrimination between prochiral faces is required.

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